molecular formula C25H21ClN4O3 B3008368 2-(3-chloro-4-ethoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359310-87-4

2-(3-chloro-4-ethoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B3008368
CAS No.: 1359310-87-4
M. Wt: 460.92
InChI Key: QFIHZDGTMKHZAH-UHFFFAOYSA-N
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Description

The compound 2-(3-chloro-4-ethoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (molecular formula: C₂₈H₂₇ClN₄O₅, average mass: 534.997 Da) is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazinone core substituted with a 3-chloro-4-ethoxyphenyl group at position 2 and a 5-methyl-2-phenyloxazol-4-ylmethyl moiety at position 5 . Its structural complexity arises from the fusion of pyrazine, pyrazole, and oxazole rings, which are known to influence pharmacokinetic properties such as solubility, metabolic stability, and target binding affinity.

Properties

IUPAC Name

2-(3-chloro-4-ethoxyphenyl)-5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN4O3/c1-3-32-23-10-9-18(13-19(23)26)20-14-22-25(31)29(11-12-30(22)28-20)15-21-16(2)33-24(27-21)17-7-5-4-6-8-17/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIHZDGTMKHZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=CC=C5)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pyrano[2,3-c]pyrazole Derivatives

A structurally related compound, 6-amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile (), shares a pyrazole core but differs in its fused pyran ring and absence of oxazole or pyrazine moieties. This compound, synthesized via a four-component one-pot reaction, emphasizes the versatility of pyrazole derivatives in generating diverse heterocyclic systems.

Schiff Base Derivatives of Pyrazol-3-one

Schiff bases derived from 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one () incorporate imine linkages, which are absent in the target compound. These derivatives are synthesized via ethanol reflux with acylpyrazolones and amines, yielding products with variable substituents. While the target compound lacks a Schiff base motif, its oxazolylmethyl group introduces steric bulk and lipophilicity, which may improve membrane permeability relative to smaller Schiff base analogues .

Pyrazolo[3,4-d]pyrimidine Derivatives

Example 76 from (2-(1-(4-amino-3-(5-(morpholinomethyl)thiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one) shares a pyrazolo-fused heterocyclic core but replaces pyrazinone with pyrimidine. This substitution alters hydrogen-bonding capacity and aromatic π-stacking interactions. The target compound’s chloro-ethoxy-phenyl group may enhance hydrophobic interactions compared to the fluorophenyl and morpholine-thiophene moieties in Example 76 .

Physicochemical Properties

Property Target Compound Example 76 () Pyrano[2,3-c]pyrazole ()
Molecular Weight 534.997 Da 531.3 Da ~294.30 Da
Key Functional Groups Chloro-ethoxy-phenyl, oxazolylmethyl Fluorophenyl, morpholine-thiophene Methoxyphenyl, cyano
Aromatic Systems Pyrazine, pyrazole, oxazole Pyrimidine, pyrazole, chromenone Pyran, pyrazole

Structural Impact on Bioactivity

  • Oxazole vs. Thiophene : The target’s oxazole ring (electron-rich) may engage in stronger dipole interactions compared to thiophene in Example 76 .
  • Chloro-ethoxy-phenyl vs. Methoxyphenyl : The chloro and ethoxy groups in the target compound could improve metabolic stability over methoxy-substituted analogues .

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